OK-1035 -

OK-1035

Catalog Number: EVT-287658
CAS Number:
Molecular Formula: C12H9N5O
Molecular Weight: 239.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OK-1035 is a potent and selective DNA-PK inhibitor. When a synthetic peptide was used as a substrate, OK-1035 caused 50% inhibition of DNA-PK activity at 8 microM. OK-1035 inhibited the phosphorylation by DNA-PK of consensus peptide as well as that of recombinant human wild type-p53. Kinetic studies indicated that OK-1035 inhibited DNA-PK activity in an ATP-competitive manner.
Classification

OK-1035 falls under the category of small molecule inhibitors specifically targeting protein kinases. It is classified as a DNA-dependent protein kinase inhibitor and is particularly noted for its role in inhibiting the phosphorylation processes involved in DNA repair pathways . This classification is crucial for understanding its potential applications in oncology and therapeutic interventions.

Synthesis Analysis

The synthesis of OK-1035 involves several steps that lead to the formation of its unique molecular structure. The compound can be synthesized through a multi-step process that typically includes:

  1. Formation of the pyridone core: This step involves cyclization reactions that yield the pyridone structure essential for its biological activity.
  2. Introduction of functional groups: The incorporation of cyano and hydrazonomethyl groups is essential for enhancing the compound's inhibitory properties against DNA-dependent protein kinase.
  3. Purification and characterization: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography. Characterization is performed using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical parameters such as reaction temperatures, solvent choices, and reaction times are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of OK-1035 is characterized by its pyridone core, which is crucial for its interaction with DNA-dependent protein kinase. Key features include:

  • Functional Groups: The presence of a cyano group and a hydrazonomethyl moiety contributes to its binding affinity.
  • Geometry: The compound exhibits a planar structure that facilitates π-π stacking interactions with the target enzyme.
  • Crystallography Data: X-ray crystallography has validated the structure, providing insights into bond lengths and angles that are critical for understanding its activity .

The molecular formula is C13H11N3O, with a calculated molecular weight of 227.25 g/mol.

Chemical Reactions Analysis

OK-1035 primarily engages in reactions involving the inhibition of DNA-dependent protein kinase activity. Key reactions include:

  1. Inhibition Mechanism: OK-1035 competes with ATP for binding to the active site of DNA-dependent protein kinase, leading to reduced phosphorylation activity on substrate proteins such as p53 .
  2. Kinetic Studies: Kinetic analyses have shown that the compound exhibits an IC50 value (the concentration required to inhibit 50% of enzyme activity) ranging from 8 µM to 100 µM depending on experimental conditions . This variability underscores the importance of context in evaluating inhibitor potency.
Mechanism of Action

The mechanism by which OK-1035 exerts its effects involves competitive inhibition at the ATP-binding site of DNA-dependent protein kinase. This process can be summarized as follows:

  1. Binding Affinity: OK-1035 binds to the active site, preventing ATP from accessing it.
  2. Inhibition of Phosphorylation: By blocking ATP binding, OK-1035 inhibits the phosphorylation of downstream substrates necessary for effective DNA repair.
  3. Impact on Cell Cycle Regulation: The inhibition leads to a decrease in p53 accumulation and subsequent cell cycle arrest, which is particularly relevant in cancer cells undergoing treatment with agents that induce DNA damage .
Physical and Chemical Properties Analysis

The physical and chemical properties of OK-1035 are essential for understanding its behavior in biological systems:

  • Solubility: OK-1035 demonstrates moderate solubility in organic solvents, which can affect its bioavailability.
  • Melting Point: The melting point provides insight into its stability under physiological conditions.
  • Stability: The compound's stability under various pH levels and temperatures is critical for its application in therapeutic settings.

These properties influence how OK-1035 can be administered and how it behaves within biological systems .

Applications

OK-1035 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: Its ability to inhibit DNA repair mechanisms makes it a candidate for enhancing the efficacy of radiotherapy and chemotherapy by sensitizing cancer cells to DNA-damaging agents .
  2. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying the role of DNA-dependent protein kinase in cellular processes such as apoptosis and cell cycle regulation.
  3. Drug Development: Insights gained from studies involving OK-1035 can inform the design of more potent inhibitors with improved pharmacological profiles.
Molecular Mechanisms of DNA-Dependent Protein Kinase (DNA-PK) Inhibition

DNA-PK is a serine/threonine kinase complex consisting of the catalytic subunit DNA-PKcs and the Ku70/Ku80 heterodimer. It acts as a primary sensor for DNA double-strand breaks (DSBs), initiating NHEJ repair. Inhibition of DNA-PK disrupts DSB repair, sensitizing cells to genotoxic agents like ionizing radiation. OK-1035 targets the ATP-binding site of DNA-PKcs, exploiting structural features shared within the phosphatidylinositol 3-kinase-related kinase (PIKK) family while achieving remarkable selectivity.

ATP-Competitive Inhibition Kinetics of OK-1035

OK-1035 functions as a competitive antagonist of ATP binding to DNA-PK. Kinetic studies demonstrate an IC50 value of 8 μM when DNA-PK activity is measured using synthetic peptide substrates. This inhibition follows classical Michaelis-Menten kinetics, where increasing ATP concentrations reduce OK-1035’s efficacy without altering the maximum enzyme velocity (V~max~). The inhibitor’s inhibition constant (K~i~) is 2.5 μM, indicating moderate binding affinity to the ATP pocket. This mechanism mirrors ATP-competitive inhibitors of related kinases (e.g., PI3Ks) but achieves specificity through distinct molecular interactions [4] [6].

Table 1: Kinetic Parameters of OK-1035 Against DNA-PK

ParameterValueExperimental Context
IC508 μMSynthetic peptide substrate assay
K~i~ (Inhibition constant)2.5 μMATP-competitive kinetics assay
ATP K~m~ (Michaelis constant)10 μMUntreated DNA-PK
ATP K~m~ shift3-fold increaseWith 15 μM OK-1035

Substrate-Specific Phosphorylation Blockade

DNA-PK phosphorylates diverse protein targets involved in DNA damage response. OK-1035 disrupts this process by preventing phosphate transfer from ATP to substrate residues.

Suppression of Recombinant Human Wild-Type p53 Phosphorylation

p53, a tumor suppressor protein, is phosphorylated by DNA-PK at serine residues (e.g., Ser15 and Ser37) in response to DNA damage. OK-1035 inhibits p53 phosphorylation at physiologically relevant concentrations (IC50 = 8 μM). This blockade impedes p53’s transcriptional activation of pro-apoptotic genes, linking DNA-PK inhibition to impaired DNA damage signaling. In cellular studies, this effect correlates with reduced p53-dependent apoptosis after irradiation, confirming functional downstream consequences [4] [6].

Interference with Consensus Peptide Phosphorylation

DNA-PK phosphorylates serine/threonine-glutamine ([S/T]Q) motifs in consensus peptides (e.g., SP-3). OK-1035 suppresses phosphorylation of these synthetic substrates with an efficiency matching its activity against full-length proteins like p53. This consistency validates its utility in in vitro kinase assays and underscores its direct effect on DNA-PK’s catalytic core rather than substrate-specific allostery [4].

Structural Basis of Selectivity Against Non-Target Kinases

OK-1035’s selectivity arises from its ability to exploit subtle structural differences in the ATP-binding pockets of kinases. Testing against seven diverse protein kinases (e.g., PKA, PKC, EGFR) revealed >50-fold higher IC50 values (>400 μM) compared to DNA-PK (8 μM). Key determinants include:

  • Binding Pocket Depth: DNA-PKcs possesses a deeper ATP-binding cleft than many canonical kinases due to its large size (4128 amino acids) and unique helical domain organization. OK-1035’s pyridone-hydrazonomethyl moiety likely extends into this cavity [1] [6].
  • Gatekeeper Region Flexibility: Unlike PI3Ks, DNA-PK’s kinase domain lacks a bulky gatekeeper residue, permitting access to hydrophobic regions adjacent to the ATP site. OK-1035’s 3-cyano and 4-pyridyl groups may engage these regions [1] [5].
  • Conformational Dynamics: DNA-PK activation involves rearrangement of the PRD (PIKK-regulatory domain) from a closed to open state. OK-1035 may stabilize an inactive conformation incompatible with non-target kinases [1].

Table 2: Selectivity Profile of OK-1035 Across Kinases

KinaseIC50 (μM)Fold Selectivity vs. DNA-PK
DNA-PK81x
Protein Kinase A (PKA)>400>50x
Protein Kinase C (PKC)>400>50x
Epidermal Growth Factor Receptor (EGFR)>400>50x
PI3K>400>50x

This selectivity contrasts with early DNA-PK inhibitors like wortmannin (IC50 = 0.016 μM), which inhibits PI3Ks at even lower concentrations (IC50 = 0.003 μM), limiting its utility as a specific probe [6].

Properties

Product Name

OK-1035

IUPAC Name

6-[(E)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C12H9N5O/c13-6-9-5-10(8-1-3-15-4-2-8)11(7-16-14)17-12(9)18/h1-5,7H,14H2,(H,17,18)/b16-7+

InChI Key

KJRKRHGTENMKAI-FRKPEAEDSA-N

SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=NN

Solubility

Soluble in DMSO, not in water

Synonyms

3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone
OK 1035
OK-1035

Canonical SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=NN

Isomeric SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)/C=N/N

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